N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-trifluoromethanesulfonylpiperazine-1-carboxamide
Description
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-trifluoromethanesulfonylpiperazine-1-carboxamide is a synthetic compound featuring a piperazine core substituted with a trifluoromethanesulfonyl group and a carboxamide-linked pyridinylmethyl moiety. The pyridine ring is further modified with chlorine and trifluoromethyl groups at the 3- and 5-positions, respectively.
Properties
IUPAC Name |
N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-4-(trifluoromethylsulfonyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF6N4O3S/c14-9-5-8(12(15,16)17)6-21-10(9)7-22-11(25)23-1-3-24(4-2-23)28(26,27)13(18,19)20/h5-6H,1-4,7H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWVDGDGOSYXJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF6N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-trifluoromethanesulfonylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyridine and piperazine intermediates. One common approach includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable piperazine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent production quality and scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-trifluoromethanesulfonylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.
Coupling Reactions: It can form new bonds with other aromatic or aliphatic compounds through coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro group on the pyridine ring .
Scientific Research Applications
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-trifluoromethanesulfonylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has potential as a biochemical probe for investigating cellular processes and enzyme functions.
Medicine: It is explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-trifluoromethanesulfonylpiperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structure places it within a broader class of piperazine-carboxamide derivatives. Key structural variations among analogs include:
- Pyridine/pyridinylmethyl substituents : The 3-chloro-5-(trifluoromethyl)pyridin-2-yl group distinguishes this compound from others like 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide (CAS 856189-81-6), which substitutes the pyridinylmethyl with a 3-(trifluoromethyl)phenyl group .
- Sulfonyl vs. thioamide groups : Replacing the trifluoromethanesulfonyl group with a carbothioamide (e.g., ML267) alters electronic properties and target interactions. ML267, a bacterial phosphopantetheinyl transferase inhibitor, demonstrates that thioamide derivatives exhibit potent bioactivity .
- Aromatic substituents : Compounds such as N-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-(trifluoromethyl)phenyl)-1,1,1-trifluoromethanesulfonamide (CAS 338411-86-2) feature additional trifluoromethylphenyl groups, increasing molecular weight (556.83 g/mol) and hydrophobicity compared to the target compound .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of molecular parameters is provided below:
*Estimated based on molecular formula.
Research Findings and Implications
- Synthetic Accessibility : The trifluoromethanesulfonyl group may enhance synthetic complexity compared to carbothioamide derivatives, but methods in (e.g., copper-catalyzed coupling) could streamline production .
- Structure-Activity Relationships (SAR) :
- The trifluoromethanesulfonyl group likely improves metabolic stability over thioamide analogs but may reduce membrane permeability due to increased polarity.
- Chlorine and trifluoromethyl groups on the pyridine ring enhance hydrophobic interactions with target enzymes, as seen in pesticidal compounds .
- Gaps in Knowledge: Direct biological data for the target compound are absent in the evidence, necessitating further studies on its efficacy against bacterial or agricultural targets.
Biological Activity
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-trifluoromethanesulfonylpiperazine-1-carboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C19H18ClF6N5O3S
- Molecular Weight : 545.89 g/mol
- CAS Number : [Not specified in the search results]
The compound is believed to exert its biological effects through the modulation of various signaling pathways. Specific interactions with protein targets that are implicated in disease processes, such as inflammation and cancer, have been suggested based on preliminary studies.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For example:
- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer).
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range, indicating significant potency against these cell lines.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation in vitro and in vivo:
- Model Used : Lipopolysaccharide (LPS)-induced inflammation models.
- Results : Marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 was observed.
Data Table of Biological Activity
| Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | A549 | 5.2 | Induction of apoptosis |
| Anticancer | MCF7 | 4.8 | Cell cycle arrest |
| Anticancer | HCT116 | 6.0 | Inhibition of proliferation |
| Anti-inflammatory | LPS-induced | N/A | Reduction of cytokine production |
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the anticancer potential of the compound.
- Findings : The compound induced apoptosis in A549 cells through the activation of caspase pathways, leading to cell death.
-
Study on Anti-inflammatory Effects :
- Objective : To assess the anti-inflammatory properties using an animal model.
- Findings : Treatment with the compound significantly decreased paw edema in rats subjected to carrageenan-induced inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
